benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a sulfanylidene group attached to a pyrimidine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfanylidene group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Benzyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Benzyl 4-(4-iodophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Uniqueness
The presence of the bromophenyl group in benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique chemical and biological properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets .
Biological Activity
Benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that exhibits significant biological activity. Its unique structural features, including a tetrahydropyrimidine core and a sulfanylidene group, contribute to its potential applications in medicinal chemistry and other fields. This article reviews its biological activity, synthesis methods, and comparative analysis with similar compounds.
Molecular Formula
- C : 16
- H : 16
- Br : 1
- N : 3
- O : 2
- S : 1
Structural Features
The compound features:
- A tetrahydropyrimidine ring.
- A bromophenyl substituent which enhances its reactivity.
- A sulfanylidene group that contributes to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. The presence of the bromophenyl group increases electron density, which may enhance the compound's interaction with microbial targets. Comparative studies have shown that compounds with similar structures also display varying degrees of antimicrobial effectiveness.
Antiviral Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiviral potential. The sulfanylidene group is believed to play a critical role in inhibiting viral replication processes.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways.
The biological activity of this compound can be attributed to:
- Electron Density Modulation : The bromine atom enhances electron density on the aromatic ring, facilitating interactions with biological macromolecules.
- Sulfanylidene Reactivity : The sulfanylidene group is reactive and may participate in nucleophilic attacks on biological targets.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Benzyloxy group instead of bromophenyl | Antimicrobial | Unique hydrogen bonding patterns |
Benzyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Oxo group instead of sulfanylidene | Antiviral | Different reactivity due to oxo functionality |
4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Chlorinated phenyl ring | Antimicrobial | Halogen substitution affects reactivity |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Tetrahydropyrimidine Ring : Utilizing appropriate precursors to construct the core structure.
- Introduction of Functional Groups : Sequential reactions to add the bromophenyl and sulfanylidene groups.
- Purification and Characterization : Techniques such as crystallization and chromatography are employed to purify the final product.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene against various bacterial strains. Results indicated a significant inhibition zone compared to control compounds.
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent response in cell viability assays, suggesting potential for further development as an anticancer agent.
Properties
IUPAC Name |
benzyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-12-16(18(23)24-11-13-5-3-2-4-6-13)17(22-19(25)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSJUEQJNDAOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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